3-Pentylisoxazole-5-carbaldehyde
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Overview
Description
3-Pentylisoxazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst. This one-pot procedure is regioselective and experimentally convenient . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-Pentylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Pentylisoxazole-5-carboxylic acid.
Reduction: Formation of 3-Pentylisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Pentylisoxazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Pentylisoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Pentylisoxazole-5-carboxylic acid
- 3-Pentylisoxazole-5-methanol
- 3-Pentylisoxazole-4-carbaldehyde
Comparison
3-Pentylisoxazole-5-carbaldehyde is unique due to its specific substitution pattern on the isoxazole ring. Compared to its analogs, it offers distinct reactivity and potential biological activities. For instance, the presence of the aldehyde group allows for specific chemical transformations that are not possible with carboxylic acid or alcohol derivatives .
Properties
IUPAC Name |
3-pentyl-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-5-8-6-9(7-11)12-10-8/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUSIHDVFRLUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NOC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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